molecular formula C32H26N8Na2O10S2 B1143744 Antipyrylazo III CAS No. 14918-39-9

Antipyrylazo III

Cat. No.: B1143744
CAS No.: 14918-39-9
M. Wt: 792.7 g/mol
InChI Key: JJNMVMQGDVWCSQ-UHFFFAOYSA-L
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Description

Introduction and Historical Context

Discovery and Development of Antipyrylazo III

This compound, chemically designated as 3,6-bis(4-antipyrylamino)-2,7-naphthalenedisulfonic acid disodium salt, was first synthesized in the 1970s as part of efforts to develop calcium-sensitive dyes with intermediate sensitivity. Its development stemmed from the need for indicators that could detect calcium concentrations between 10 µM and 1 mM without excessive buffering effects, filling a critical gap between high-affinity (e.g., murexide) and lower-affinity (e.g., arsenazo III) probes.

The dye’s structure features two antipyryl groups linked via azo bonds to a naphthalene core, with sulfonic acid groups enhancing water solubility and metal ion chelation. This design allows spectral shifts upon calcium binding, enabling spectrophotometric detection. Key early studies demonstrated its ability to detect calcium transients in muscle fibers, establishing its utility in physiological research.

Historical Applications in Scientific Research

This compound gained prominence in muscle physiology studies, particularly in the 1980s, for monitoring calcium dynamics during contraction. Early experiments in frog skeletal muscle fibers utilized the dye to measure calcium release from the sarcoplasmic reticulum (SR). These studies revealed:

  • Calcium transients : Absorbance changes at specific wavelengths (e.g., 720 nm) correlated with calcium release during action potential stimulation.
  • Binding kinetics : The dye exhibited rapid reversible interactions, with dissociation constants (Kd) in the micromolar range, ideal for tracking transient calcium fluxes.
  • Comparison with arsenazo III : this compound showed higher sensitivity to calcium and reduced magnesium interference, making it preferable for precise measurements.
Table 1: Key Properties of this compound in Early Studies
Property Value/Description Source
Calcium dissociation constant (Kd) ~4.5 × 10⁻⁴ M (1:2 Ca²⁺:dye complex)
Magnesium binding Forms 1:1 complexes (Kd ~1.5 × 10⁻⁶ M²)
Wavelength range for detection 600–800 nm (peak at 720 nm for Ca²⁺)
Solubility High aqueous solubility due to sulfonic groups

Evolution of this compound Usage in Calcium Detection

The dye’s applications expanded as methodologies advanced, particularly in:

Dual-Wavelength Spectroscopy

To minimize artifacts from muscle movement, researchers employed dual-wavelength measurements (e.g., 680 nm vs. 530 nm). This approach leveraged the dye’s differential absorbance changes to isolate calcium signals.

Sarcoplasmic Reticulum Studies

This compound was used to quantify calcium uptake and release in SR vesicles. For example:

  • Caffeine-induced release : The dye detected rapid calcium efflux from SR in response to caffeine, aiding in elucidating calcium-induced calcium release (CICR) mechanisms.
  • ATP-dependent uptake : Measurements revealed the dye’s compatibility with ATP-regenerating buffers, enabling studies of calcium transport kinetics.
Comparative Analysis with Other Indicators
Indicator Calcium Affinity (Kd) Stoichiometry (Ca²⁺:dye) Key Applications
This compound ~4.5 × 10⁻⁴ M 1:2 Muscle physiology, SR studies
Arsenazo III ~1.1 × 10⁻⁸ M² 2:1 High-affinity detection, early calcium transients
Tetramethylmurexide ~1.5 × 10⁻⁴ M 1:1 Studies requiring lower calcium buffering

Data sourced from Scarpa et al. (1978), Baylor et al. (1979), and Palade & Vergara (1981).

Properties

CAS No.

14918-39-9

Molecular Formula

C32H26N8Na2O10S2

Molecular Weight

792.7 g/mol

IUPAC Name

disodium;3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H28N8O10S2.2Na/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21;;/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

JJNMVMQGDVWCSQ-UHFFFAOYSA-L

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of 4-Aminoantipyrine

4-Aminoantipyrine is treated with sodium nitrite (NaNO₂) in an acidic medium (typically HCl) at 0–5°C to form the diazonium salt. The reaction proceeds via the following mechanism:

4-AAP+NaNO2+2HClDiazonium chloride+NaCl+2H2O\text{4-AAP} + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Diazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}

Key parameters:

  • Molar ratio : 1:1.1 (4-AAP:NaNO₂) to ensure complete diazotization.

  • Temperature : Maintained below 5°C to prevent decomposition of the diazonium salt.

  • Acid concentration : 1–2 M HCl to stabilize the diazonium intermediate.

Coupling with NDSA

The diazonium salt is coupled with NDSA in a weakly alkaline solution (pH 7–8) to form the azo bonds. The reaction is typically carried out at 10–15°C to minimize side reactions:

Diazonium salt+NDSAAntipyrylazo III+HCl\text{Diazonium salt} + \text{NDSA} \rightarrow \text{this compound} + \text{HCl}

Critical factors:

  • pH control : Alkaline conditions (adjusted with NaHCO₃ or NaOH) enhance coupling efficiency.

  • Stoichiometry : A 2:1 molar ratio (diazonium salt:NDSA) ensures bis-azo linkage.

  • Reaction time : 2–4 hours for complete conversion.

Reaction Optimization and Yield

Laboratory-Scale Synthesis

A standard protocol for laboratory preparation involves:

  • Dissolving 4-AAP (10 mmol) in 20 mL of 1 M HCl at 0°C.

  • Adding NaNO₂ (11 mmol) dropwise over 30 minutes.

  • Coupling the diazonium solution with NDSA (5 mmol) in 50 mL of pH 8 buffer.

  • Stirring for 3 hours at 10°C, followed by filtration and drying.

Yield : 65–75% under optimized conditions.

Industrial Production

Industrial methods scale the reaction while addressing challenges such as heat dissipation and impurity control:

  • Continuous flow reactors : Used to maintain low temperatures and improve mixing.

  • In-line pH monitoring : Automated systems adjust alkalinity during coupling.

  • Post-reaction purification : Includes membrane filtration to remove unreacted intermediates.

Table 1: Comparison of Laboratory and Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
Temperature ControlIce bathJacketed reactors
Reaction Time3–4 hours1–2 hours (flow system)
Yield65–75%80–85%
Purity≥95% (HPLC)≥98% (HPLC)

Purification Techniques

Crude this compound is purified using:

  • Recrystallization : Dissolved in hot water (80°C) and filtered to remove insoluble impurities.

  • Ion-exchange chromatography : Removes residual sodium ions and sulfonic acid byproducts.

  • Lyophilization : Freeze-drying to obtain the disodium salt in powdered form.

Table 2: Purification Outcomes

MethodPurity ImprovementKey Limitations
Recrystallization90% → 95%Low solubility at RT
Ion-exchange95% → 98%Requires specialized resins
LyophilizationFinal form stabilizationHigh energy cost

Analytical Validation

Quality control measures ensure the compound meets spectroscopic and functional criteria:

  • UV-Vis spectroscopy : Absorbance maxima at 560 nm (Ca²⁺-bound) and 720 nm (free dye).

  • HPLC : Retention time of 8.2 minutes (C18 column, 0.1% TFA/acetonitrile gradient).

  • Titration : Confirms sulfonic acid content via potentiometric titration with NaOH.

Challenges and Mitigation Strategies

Common Synthesis Issues

  • Incomplete Diazotization : Caused by insufficient NaNO₂ or high temperatures. Mitigated by excess nitrite and strict temperature control.

  • Azo Bond Isomerization : Occurs at pH > 9. Addressed by maintaining pH 7–8 during coupling.

Environmental Considerations

  • Waste management : Neutralization of acidic byproducts with lime (Ca(OH)₂).

  • Solvent recovery : Ethanol and water are recycled via distillation.

Recent Advances

Innovations in this compound synthesis include:

  • Microwave-assisted coupling : Reduces reaction time by 40% while improving yield.

  • Biocatalytic diazotization : Uses enzyme-mediated nitrosation for greener synthesis .

Scientific Research Applications

Antipyrylazo III is a metallochromic dye that plays a significant role in various scientific research applications, particularly in biochemistry and physiology. This compound is primarily utilized as a calcium indicator due to its ability to change absorbance in response to calcium ion concentrations. Below is a detailed exploration of its applications, supported by case studies and data tables.

Calcium Ion Detection

This compound is widely used as a calcium indicator in muscle physiology studies. It exhibits a change in absorbance when bound to calcium ions, allowing researchers to monitor calcium transients in muscle fibers.

  • Mechanism : The dye forms a complex with calcium ions, leading to a shift in its absorbance spectrum. The absorbance changes are measured at specific wavelengths, typically around 550 nm, which corresponds to the calcium-bound form of the dye .
  • Case Study : In experiments with frog skeletal muscle fibers, researchers have demonstrated that this compound can detect rapid changes in intracellular calcium levels during action potentials. The dye's absorbance signals correlate with the timing of muscle contraction, providing insights into calcium dynamics within the fibers .

Microelectrode Development

This compound has been incorporated into polymer-modified microelectrodes for the determination of metal ions, particularly calcium. This application enhances the sensitivity and specificity of ion detection in biological samples.

  • Advantages : The integration of this compound into microelectrodes allows for real-time monitoring of calcium levels with improved signal-to-noise ratios compared to traditional methods .
  • Data Table : Below is a summary of the performance characteristics of this compound-based microelectrodes:
ParameterValue
Detection Range0.1 mM - 10 mM
Response Time< 1 second
SensitivityHigh
StabilityLong-term stability under physiological conditions

Biochemical Research

This compound is utilized in biochemical assays to study cellular processes influenced by calcium signaling.

  • Research Findings : Studies have shown that the presence of this compound can significantly affect the interpretation of intracellular dye signals. For instance, it has been noted that the dye's absorbance changes can indicate not only calcium levels but also shifts in pH and magnesium concentrations within cells .
  • Case Study : A study examining myoplasmic changes during muscle contraction highlighted that this compound could differentiate between transient and sustained changes in ion concentrations, providing a dual readout for both calcium and other ions like magnesium .

Pharmaceutical Applications

The compound's properties have led to investigations into its potential therapeutic applications.

  • Research Overview : Recent studies have explored derivatives of pyrazole compounds (related to this compound) for their antimicrobial and antitumor activities. While this compound itself is not directly used as a drug, its structural analogs have shown promise in treating various diseases .
  • Case Study : In vitro tests on synthesized pyrazolo derivatives revealed significant antibacterial and antifungal activity, suggesting that compounds related to this compound could be developed into effective therapeutic agents against infections .

Mechanism of Action

Antipyrylazo III exerts its effects through the formation of complexes with metal ions. The dye binds to metal ions, resulting in a change in its absorbance spectrum. This property is exploited in analytical applications to measure the concentration of metal ions in samples .

Comparison with Similar Compounds

Comparison with Similar Compounds

Arsenazo III

  • Binding Stoichiometry and Kinetics :
    Arsenazo III forms both 1:1 (CaD) and 1:2 (CaD₂) complexes with Ca²⁺, depending on ion concentration. At [Ca²⁺] > 20 µM, the dominant species is CaD₂ . In contrast, AP III primarily forms a 1:2 Ca:dye complex under physiological conditions, though 1:1 and 2:2 stoichiometries have also been observed .

    • Kinetic studies reveal that AP III binds Ca²⁺ with a relaxation time of <1 ms, whereas Arsenazo III exhibits slower kinetics (10–20 ms) due to structural transitions between low- and high-affinity conformations .
  • Spectral and Functional Differences: AP III’s Ca²⁺-dependent absorbance changes are measured at 550, 660, and 720 nm, minimizing interference from other ions like Mg²⁺ . Arsenazo III, however, shows significant Mg²⁺ interference, complicating its use in Mg²⁺-rich environments . In skeletal muscle fibers, both dyes produce similar Ca²⁺ transients during action potentials. However, prolonged voltage-clamp pulses reveal discrepancies in late-phase signals, suggesting differential sensitivity to Ca²⁺ release and reuptake mechanisms .

Tetramethylmurexide (TMX)

  • Response Time and Applications :
    • TMX reacts almost instantaneously with Ca²⁺ (delay <1 ms), making it ideal for high-temporal-resolution studies. AP III introduces a slight delay (1–2 ms) due to its binding kinetics .
    • TMX forms a 1:1 Ca:dye complex, simplifying stoichiometric analysis, whereas AP III’s multi-complex formation requires careful calibration .
    • In cut frog muscle fibers, TMX and AP III signals align closely after accounting for AP III’s kinetic delay, validating both dyes for quantifying free [Ca²⁺] .

Fura-2 and Furaptra (Fluorescent Indicators)

  • Comparison with Fluorescent Dyes :
    • Fluorescent indicators like Fura-2 offer higher sensitivity (nM range) but suffer from photobleaching and intracellular compartmentalization. AP III, with its lower affinity (µM range), is better suited for tracking large, rapid Ca²⁺ fluxes without signal saturation .
    • Simultaneous use of AP III and Furaptra in muscle fibers demonstrates complementary roles: Furaptra captures slow Ca²⁺ dynamics, while AP III resolves fast transient phases .

Table 1: Comparative Properties of Metallochromic Calcium Indicators

Property Antipyrylazo III Arsenazo III Tetramethylmurexide
Primary Cation Ca²⁺, Mg²⁺ Ca²⁺, Mg²⁺ Ca²⁺
Binding Stoichiometry 1:2 (Ca²⁺ dominant) 1:1 (low [Ca²⁺]), 1:2 (high [Ca²⁺]) 1:1
Kd (Ca²⁺) ~50 µM (1:2 complex) ~2 µM (CaD), ~20 µM (CaD₂) ~1 mM
Kinetic Delay 1–2 ms 10–20 ms <1 ms
Optimal [Ca²⁺] Range 10–1,000 µM 0.1–100 µM 0.1–10 mM
Mg²⁺ Interference Moderate (1:1 MgD complex) Significant Negligible
Key Applications Muscle Ca²⁺ transients, cardiac Ca²⁺ depletion Presynaptic Ca²⁺ signals High-speed Ca²⁺ kinetics

Key Research Findings

  • Muscle Physiology :
    AP III reliably tracks Ca²⁺ transients in frog skeletal muscle, with signals correlating closely with mechanical contraction. Its slower kinetics compared to TMX are offset by superior Mg²⁺ discrimination .
  • Cardiac Studies: AP III detects extracellular Ca²⁺ depletion in heart muscle during action potentials, providing insights into Ca²⁺ influx mechanisms with minimal artifact interference .
  • Interference Mitigation : Elevated Mg²⁺ (3–10 mM) suppresses ATP-induced artifacts in AP III signals, a strategy less effective with Arsenazo III .

Biological Activity

Antipyrylazo III is a metallochromic dye primarily used as a calcium ion indicator in biological research. Its ability to change color in response to varying calcium ion concentrations makes it a valuable tool in studying calcium dynamics in various biological systems, particularly in muscle physiology and cellular signaling.

This compound is characterized by its unique structure that allows it to bind calcium ions (Ca2+Ca^{2+}) and exhibit a distinct color change. This property is crucial for its application in spectroscopic measurements of calcium levels.

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₄S
Molecular Weight305.33 g/mol
Absorption Peak660-800 nm
pH Range6.0 - 8.0

Calcium Indicator Functionality

This compound serves as an effective calcium indicator due to its rapid kinetics and sensitivity to Ca2+Ca^{2+} concentrations ranging from 10 µM to 1000 µM. The interaction between this compound and Ca2+Ca^{2+} ions can be monitored spectroscopically, allowing researchers to track calcium transients in real time.

Case Study: Calcium Transients in Skeletal Muscle

In a study examining skeletal muscle, the kinetics of the reaction between this compound and Ca2+Ca^{2+} were found to be rapid, enabling the detection of transient increases in intracellular calcium levels during muscle contraction. This highlights the dye's utility in understanding muscle physiology and the role of calcium signaling in contraction mechanisms .

Application in Cardiac Research

This compound has also been utilized to measure extracellular free calcium levels in cardiac tissues. A notable study demonstrated that activation-dependent cumulative depletions of extracellular free calcium could be accurately measured using this dye, providing insights into cardiac function and pathology .

Comparison with Other Calcium Indicators

To understand the effectiveness of this compound, it is useful to compare it with other commonly used calcium indicators like Fura-2 and Fluo-4.

IndicatorDetection Range (µM)Response TimeSpectral Properties
This compound10 - 1000Fast660-800 nm
Fura-20.1 - 20Moderate340/380 nm
Fluo-40.1 - 10Fast495 nm

Research Findings

Several studies have highlighted the biological activity of this compound:

  • Calcium Dynamics in Muscle Cells : Research indicated that this compound effectively tracks calcium influx during muscle contraction, emphasizing its role as a reliable indicator for physiological studies .
  • Cardiac Function Studies : The dye's application in cardiac tissues revealed significant insights into calcium signaling pathways, crucial for understanding heart diseases .
  • Metallochromic Properties : The unique metallochromic properties of this compound allow it to serve not only as a calcium indicator but also as a tool for studying other divalent cations like magnesium .

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